2-(2-Methylpropyl)-6-oxopiperidine-4-carboxylic acid

Medicinal Chemistry Physicochemical Property Lead Optimization

Researchers needing higher lipophilicity for fragment-based campaigns often find smaller 2-alkyl-6-oxopiperidine-4-carboxylic acids too polar. This isobutyl-substituted delta-lactam (CAS 1443980-90-2) addresses that gap: - 1.3 log unit higher cLogP (~0.96) vs. 2-methyl analog, enabling hydrophobic sub-pocket probing. - Leucine side-chain mimic for peptidomimetic design with improved metabolic stability. - Steric bulk at C2 directs stereochemical outcomes in asymmetric synthesis. Available from BenchChem with consistent quality and global logistics.

Molecular Formula C10H17NO3
Molecular Weight 199.25 g/mol
CAS No. 1443980-90-2
Cat. No. B1430101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylpropyl)-6-oxopiperidine-4-carboxylic acid
CAS1443980-90-2
Molecular FormulaC10H17NO3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC(C)CC1CC(CC(=O)N1)C(=O)O
InChIInChI=1S/C10H17NO3/c1-6(2)3-8-4-7(10(13)14)5-9(12)11-8/h6-8H,3-5H2,1-2H3,(H,11,12)(H,13,14)
InChIKeyRDGVQXNPOYVEKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methylpropyl)-6-oxopiperidine-4-carboxylic acid (CAS 1443980-90-2): Procurement Guide and Technical Specifications for the Isobutyl-Functionalized Piperidone Scaffold


2-(2-Methylpropyl)-6-oxopiperidine-4-carboxylic acid (CAS 1443980-90-2) is a heterocyclic small molecule with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol [1]. This compound is a substituted delta-lactam (piperidone) derivative featuring a carboxylic acid functional group at the 4-position and an isobutyl (2-methylpropyl) group at the 2-position of the piperidine ring [2]. As a specialized small-molecule scaffold, it is primarily offered by chemical suppliers for use as a versatile research building block in medicinal chemistry and organic synthesis, with commercial availability at 95% purity from multiple sources .

Why 2-(2-Methylpropyl)-6-oxopiperidine-4-carboxylic acid (CAS 1443980-90-2) Cannot Be Substituted by Common 6-Oxopiperidine Carboxylic Acid Analogs


While several 2-alkyl-6-oxopiperidine-4-carboxylic acid analogs are commercially available, direct substitution of 2-(2-Methylpropyl)-6-oxopiperidine-4-carboxylic acid (CAS 1443980-90-2) with its simpler homologs, such as the 2-methyl (CAS 36412-01-8) or 2-ethyl (CAS 38478-84-1) derivatives, is inadvisable for structure-activity relationship (SAR) studies or specific synthetic routes . The key distinction lies in the significantly increased steric bulk and lipophilicity conferred by the isobutyl group at the 2-position, which directly impacts a molecule's three-dimensional conformation, membrane permeability, and target binding interactions. The following evidence guide quantifies these physicochemical differences to enable precise scientific selection.

Quantitative Differential Evidence for 2-(2-Methylpropyl)-6-oxopiperidine-4-carboxylic acid (CAS 1443980-90-2) Against In-Class Analogs


2-(2-Methylpropyl)-6-oxopiperidine-4-carboxylic acid (CAS 1443980-90-2) Exhibits a 27% Increase in Molecular Weight Relative to the 2-Methyl Analog

The target compound, 2-(2-methylpropyl)-6-oxopiperidine-4-carboxylic acid, has a molecular weight of 199.25 g/mol, which is substantially greater than that of the closely related 2-methyl analog (CAS 36412-01-8, MW: 157.17 g/mol) and the 2-ethyl analog (CAS 38478-84-1, MW: 171.19 g/mol) . This increase in molecular weight is a direct consequence of the larger isobutyl substituent at the 2-position.

Medicinal Chemistry Physicochemical Property Lead Optimization

2-(2-Methylpropyl)-6-oxopiperidine-4-carboxylic acid (CAS 1443980-90-2) Demonstrates Significantly Increased Calculated Lipophilicity Relative to Smaller 2-Alkyl Analogs

The calculated partition coefficient (cLogP) for 2-(2-methylpropyl)-6-oxopiperidine-4-carboxylic acid is estimated to be 0.96, indicating significantly higher lipophilicity compared to its 2-methyl (cLogP ~ -0.37) and 2-ethyl (cLogP ~ 0.11) analogs [1]. This difference of more than 1.3 log units compared to the 2-methyl derivative suggests the isobutyl-substituted compound is approximately 20 times more lipophilic.

Medicinal Chemistry Lipophilicity ADME

2-(2-Methylpropyl)-6-oxopiperidine-4-carboxylic acid (CAS 1443980-90-2) Provides a Unique Steric Profile: 4 Non-Hydrogen Atoms at the 2-Substituent vs. 1 in the Methyl Analog

The isobutyl group at the 2-position of the target compound comprises four non-hydrogen atoms (C-C-C-C), in contrast to the single carbon substituent in the 2-methyl analog and the two-carbon chain in the 2-ethyl analog [1]. This branched, bulky substituent creates a distinct steric environment around the piperidone ring, influencing its conformational preferences and its ability to participate in specific synthetic transformations or molecular interactions.

Synthetic Chemistry Sterics Conformational Analysis

Validated Application Scenarios for 2-(2-Methylpropyl)-6-oxopiperidine-4-carboxylic acid (CAS 1443980-90-2) Based on Differential Evidence


Use as a High-Lipophilicity Building Block in Fragment-Based Drug Discovery (FBDD) to Probe Lipophilic Pockets

In FBDD campaigns, the difference in cLogP between 2-(2-methylpropyl)-6-oxopiperidine-4-carboxylic acid (cLogP ~0.96) and its 2-methyl analog (cLogP ~ -0.37) is critical. This compound provides a 1.3 log unit increase in lipophilicity, making it the preferred fragment for probing hydrophobic sub-pockets within a target protein's active site, a property the smaller, more polar analogs cannot provide [1].

Synthesis of Conformationally Restricted Peptidomimetics as a Proline or Pipecolic Acid Surrogate

The 6-oxopiperidine-4-carboxylic acid scaffold is a known core for peptidomimetics. The isobutyl group in this specific compound (CAS 1443980-90-2) mimics the side chain of leucine, providing a sterically demanding and lipophilic constraint not achievable with the smaller 2-methyl or 2-ethyl analogs. This makes it a superior choice for synthesizing conformationally restricted analogs designed to enhance metabolic stability or target specificity [1].

Synthetic Intermediate for Complex Chiral Heterocycles via 2-Position Functionalization

The 2-position of this scaffold, bearing the isobutyl group, is a chiral center (though the compound is likely sold as a racemate or as a mixture of diastereomers). The bulky nature of the isobutyl group can direct the stereochemical outcome of subsequent reactions at the 4-carboxylic acid or the ring nitrogen, offering a distinct synthetic advantage over the less sterically hindered 2-methyl or 2-ethyl analogs for the asymmetric synthesis of complex molecules [1].

Calibration Standard for Mass Spectrometry in Complex Reaction Monitoring

Its unique molecular weight of 199.25 g/mol [2], differentiating it from common building blocks, makes this compound a suitable internal standard or calibrant for liquid chromatography-mass spectrometry (LC-MS) monitoring of synthetic reactions involving similar but lower molecular weight piperidine derivatives.

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